Ethylidene bispropionate

Description

It is primarily utilized in agricultural and industrial applications as a fungicide and bactericide. Key properties include its pH-dependent efficacy, moderate microbial control, and variable phytotoxicity. For instance, at an application rate of 16 kg/ha and pH 6.4, it achieves 91% efficacy but exhibits 5.4% phytotoxicity, highlighting a trade-off between performance and plant safety .

Properties

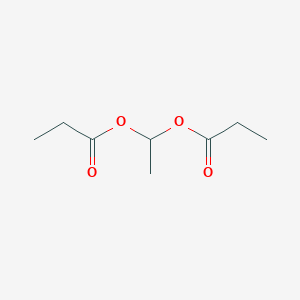

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

1-propanoyloxyethyl propanoate |

InChI |

InChI=1S/C8H14O4/c1-4-7(9)11-6(3)12-8(10)5-2/h6H,4-5H2,1-3H3 |

InChI Key |

NXTBGPXHFYDPAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C)OC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidene bispropionate can be synthesized through the esterification reaction between ethylidene and propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of ethylidenedipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethylidene bispropionate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert ethylidenedipropionate into its corresponding alcohols.

Substitution: The ester group in ethylidenedipropionate can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Substituted esters and amides.

Scientific Research Applications

Ethylidene bispropionate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylidenedipropionate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release propionic acid and ethylidene, which can then participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Methylene Bisisobutyrate

- Structure : Contains a methylene bridge (-CH₂-) and isobutyrate ester groups.

- Performance: At 16 kg/ha and pH 6.4, it shows 0% phytotoxicity and 100% efficacy, outperforming this compound in safety and stability. However, it lacks fungicidal or bactericidal activity (0% control), limiting its use to non-microbial applications .

Benzylidene Bispropionate

- Structure : Features a benzylidene bridge (-C₆H₅-CH-) with propionate esters.

- Performance : Demonstrates higher fungus control (14.3% at 2.5 kg/ha) compared to this compound (11.4%) but lower overall efficacy (54% vs. 50%). Its aromatic bridge enhances antifungal activity but increases phytotoxicity (2.3% at 2.5 kg/ha) .

2,2,2-Trichlorothis compound

- Structure : Chlorinated ethylidene derivative with trichloromethyl substituents.

- Performance : Exhibits superior bactericidal activity (7% at 2.5 kg/ha vs. 5.4% for this compound) but significantly higher phytotoxicity (9.5% at 1.0 kg/ha). The chlorine atoms enhance microbial inhibition but reduce plant compatibility .

Hydrazide Derivatives with Ethylidene Groups

- Structure: Ethylidene-linked hydrazides (e.g., N'-[1-(4-aminophenyl)ethylidene]acetohydrazide).

- Performance : These compounds, unlike this compound, exhibit potent antimicrobial activity due to hydrazide functional groups. For example, N'-[1-(4-hydroxyphenyl)ethylidene]-derivatives show >90% inhibition against Staphylococcus aureus . This highlights how replacing ester groups with hydrazides can enhance bioactivity but alter application scope.

Data-Driven Performance Comparison

The table below summarizes key metrics for this compound and analogs at varying pH levels and application rates (data sourced from Chevron Research Company, 2025) :

| Compound | Application Rate (kg/ha) | pH | Fungus Control (%) | Bacteria Control (%) | Phytotoxicity (%) | Efficacy (%) |

|---|---|---|---|---|---|---|

| This compound | 16 | 6.4 | 2.3 | 1.05 | 5.4 | 91 |

| 2.5 | 6.4 | 6.7 | 5.4 | 1.4 | 63 | |

| Methylene Bisisobutyrate | 16 | 6.4 | 0 | 0 | 0 | 100 |

| Benzylidene Bispropionate | 2.5 | 6.4 | 14.3 | 2.3 | 0.6 | 54 |

| 2,2,2-Trichlorothis compound | 1.0 | 6.4 | 19.3 | 4.4 | 9.5 | 8 |

Key Observations :

- This compound balances moderate microbial control with acceptable efficacy but is outperformed by chlorinated analogs in activity and by methylene derivatives in safety.

- pH sensitivity: Efficacy drops to 50% at pH 1.0, whereas methylene bisisobutyrate maintains 97% efficacy under the same conditions .

Structural and Functional Implications

- Bridge Chemistry : The ethylidene bridge (-CH(CH₃)-) introduces steric hindrance, reducing enzymatic degradation compared to methylene analogs but increasing phytotoxicity.

- Ester vs. Hydrazide Groups : Ester-based compounds like this compound are more stable in industrial formulations, whereas hydrazide derivatives (e.g., ) prioritize bioactivity over durability .

Q & A

Q. How can machine learning enhance the predictive modeling of this compound’s environmental fate?

- Methodological Answer : Train models on physicochemical descriptors (logP, molecular weight) and environmental data (soil adsorption coefficients). Validate predictions with experimental half-life studies. Use SHAP values to interpret feature importance and improve transparency .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.